(1-Phenylethyl)(2-phenylethyl)amine hydrochloride
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Overview
Description
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride is a compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that play significant roles in various biological processes and have applications in medicinal chemistry . This compound is characterized by the presence of both 1-phenylethyl and 2-phenylethyl groups attached to an amine, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of 1-phenylethylamine with 2-phenylethylamine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques like crystallization and recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Phenylethyl)(2-phenylethyl)amine hydrochloride involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptors (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission . This interaction affects the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, influencing mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
1-Phenylethylamine: A chiral amine used in asymmetric synthesis and as a resolving agent.
2-Phenylethylamine: A compound with similar structural features, widely present in nature and used in medicinal chemistry.
Uniqueness
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride is unique due to its dual phenylethyl groups, which confer distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-14(16-10-6-3-7-11-16)17-13-12-15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJMPVHYWDKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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